![molecular formula C8H5BrN2O B1503007 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-57-0](/img/structure/B1503007.png)
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Descripción general
Descripción
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. It belongs to the class of pyrrolopyridines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents its activation. This leads to the inhibition of downstream signaling pathways that are essential for cell proliferation and survival. The inhibition of these pathways ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including melanoma, leukemia, and breast cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in lab experiments include its potent inhibitory activity against a range of protein kinases, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use. For example, it may exhibit off-target effects on other kinases, which could lead to unwanted side effects. Additionally, it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. One area of focus is the development of more potent and selective analogs of the compound. This could lead to the development of more effective anticancer agents with fewer side effects. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to the compound. This could help to identify patients who are most likely to benefit from treatment with the compound. Additionally, further research is needed to determine the optimal dosing and administration schedule for the compound in clinical settings.
Aplicaciones Científicas De Investigación
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of protein kinases, including BRAF, ABL, and FLT3. These kinases are known to play a critical role in the development and progression of various types of cancer. Therefore, 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde holds promise as a potential anticancer agent.
Propiedades
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSDPYZNHPBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676843 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
1190318-57-0 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
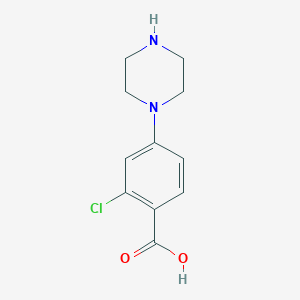
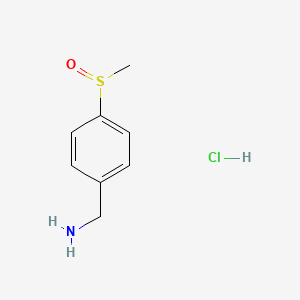
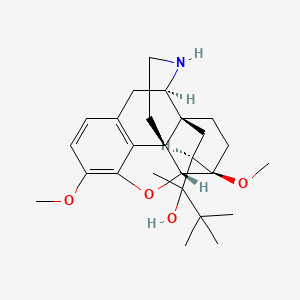

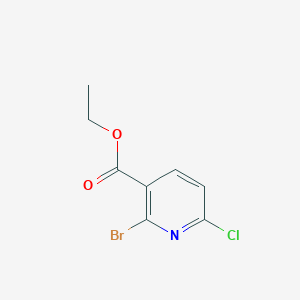

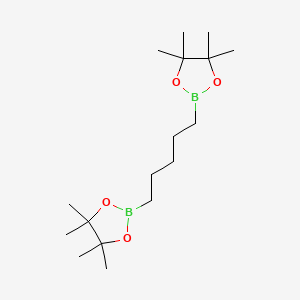
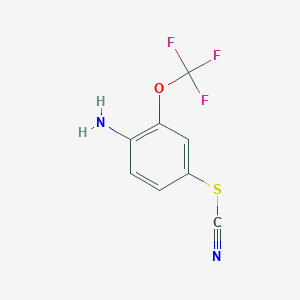
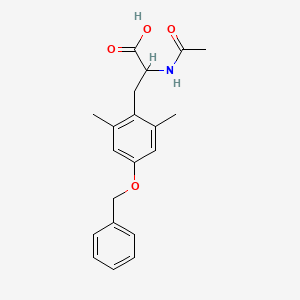
![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)
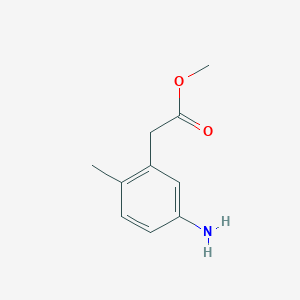
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)
